

(-)-Verbenene: A Technical Guide to its Chemistry and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Verbenene

Cat. No.: B13429258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the bicyclic monoterpene, **(-)-Verbenene**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Core Chemical Information

(-)-Verbenene is a natural product found in the essential oils of various plants. Its chemical identity is defined by the following nomenclature and registry number:

- IUPAC Name: 6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene[1][2]
- CAS Number: 4080-46-0[1][2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of **(-)-Verbenene** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄	[1] [4]
Molecular Weight	134.22 g/mol	[1] [4]
Appearance	Colorless to pale yellow clear liquid (estimated)	[2]
Boiling Point	162.00 to 164.00 °C @ 760.00 mm Hg	[2]
Vapor Pressure	2.841 mmHg @ 25.00 °C (estimated)	[2]
Flash Point	96.00 °F (35.56 °C) (Tag Closed Cup)	[2]
logP (o/w)	3.863 (estimated)	[2]

Experimental Protocols: Enantioselective Synthesis

While a specific, detailed protocol for the enantioselective synthesis of **(-)-Verbenene** is not extensively documented in publicly available literature, a plausible and commonly employed strategy involves the enantioselective oxidation of a suitable precursor, such as **(-)- α -pinene**. The synthesis of its enantiomer, **(+)-verbenone**, and related chiral compounds is well-established and provides a strong basis for this approach.

Proposed Method: Allylic Oxidation of **(-)- α -Pinene**

This method is adapted from established procedures for the oxidation of α -pinene to verbenone. The key to achieving the desired enantiomer is the use of the corresponding chiral starting material.

Materials:

- **(-)- α -Pinene**
- **Lead tetraacetate**

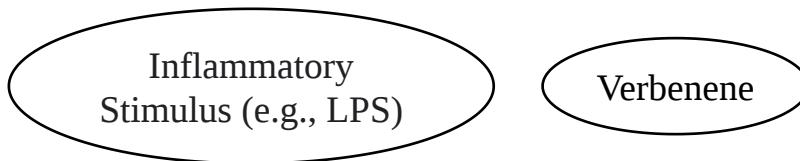
- Benzene (anhydrous)
- Celite
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Potassium hydroxide
- Methanol
- Sodium dichromate dihydrate
- Concentrated sulfuric acid
- Water

Procedure:

- Acetoxylation of (-)- α -Pinene:
 - In a flask equipped with a stirrer and condenser, dissolve (-)- α -pinene in anhydrous benzene.
 - Heat the solution to a gentle reflux.
 - Gradually add lead tetraacetate to the reaction mixture.
 - Continue stirring at reflux for several hours until the reaction is complete (monitored by TLC).
 - Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts.

- Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate.
- Saponification to the Alcohol:
 - Dissolve the crude acetate in a solution of potassium hydroxide in methanol.
 - Stir the mixture at room temperature for several hours until the saponification is complete.
 - Remove the methanol under reduced pressure.
 - Add water to the residue and extract the product with diethyl ether.
 - Wash the combined organic extracts with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude alcohol mixture.
- Oxidation to (-)-Verbenone (as a proxy for Verbenene synthesis logic):
 - Dissolve the crude alcohol mixture in diethyl ether and cool in an ice bath.
 - Slowly add a solution of sodium dichromate dihydrate and concentrated sulfuric acid in water.
 - Stir the mixture vigorously at 0°C for one hour, then at room temperature overnight.
 - Dilute the reaction mixture with water and separate the layers.
 - Extract the aqueous layer with diethyl ether.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude (-)-verbenone.
 - The crude product can be purified by column chromatography on silica gel.

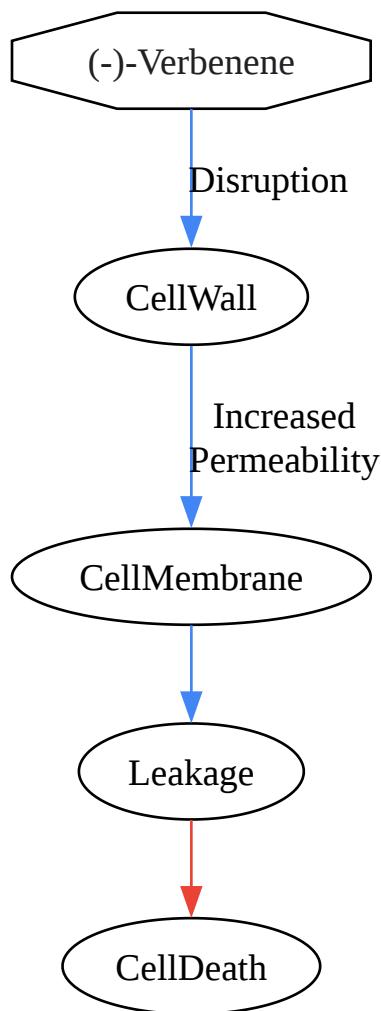
Note: This protocol describes the synthesis of the ketone analog, verbenone. The synthesis of verbenene would require a subsequent olefination step, such as a Wittig or Tebbe reaction, to introduce the exocyclic double bond.


Biological Activities and Signaling Pathways

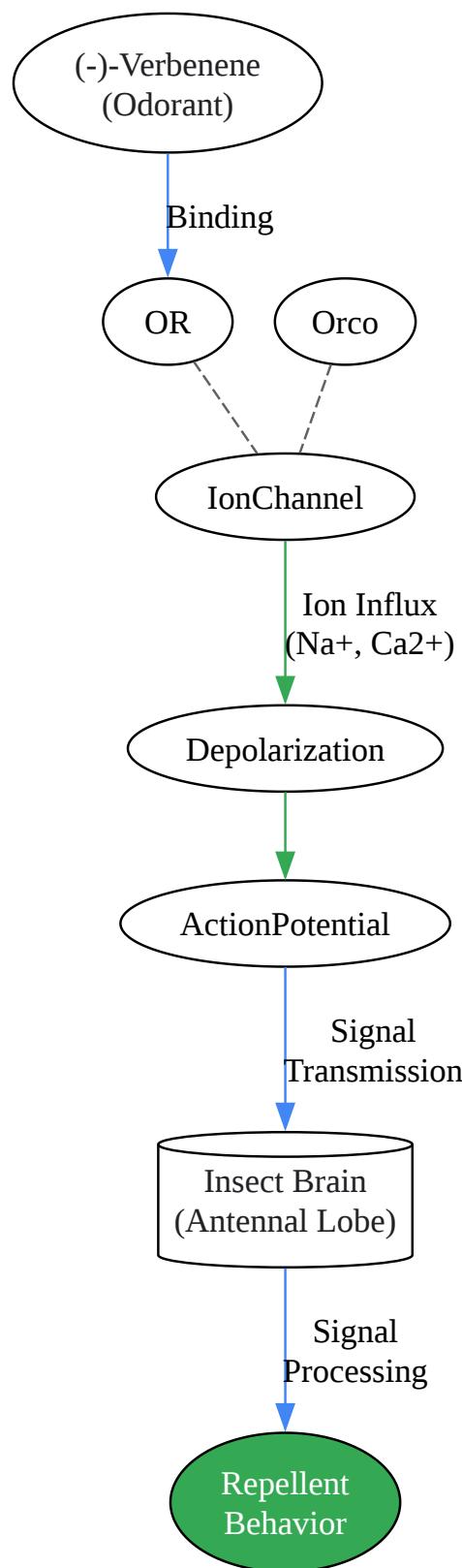
(-)-Verbenene and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and insect repellent effects.

Anti-inflammatory Activity

Derivatives of verbenone have demonstrated significant anti-inflammatory properties.


Mechanistic studies have revealed that these effects are, at least in part, mediated through the modulation of key inflammatory signaling pathways. A notable verbenone derivative, SP-8356, has been shown to inhibit the proliferation and motility of liver cancer cells by regulating the Nuclear Factor-kappa B (NF- κ B) and Extracellular signal-regulated kinase (ERK) signaling pathways[6].

[Click to download full resolution via product page](#)


Antimicrobial Activity

Essential oils containing verbenene and related terpenes from the Verbenaceae family have been shown to possess antimicrobial properties[7]. The primary mechanism of action for many terpenoids against bacteria involves the disruption of the bacterial cell membrane's structural integrity. This leads to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.

[Click to download full resolution via product page](#)

Insect Repellent Activity

Verbenene and its oxidized form, verbenone, are well-known semiochemicals in the insect world, often acting as repellents or anti-aggregation pheromones for various beetle species. This repellent effect is mediated through the insect's olfactory system. The binding of these volatile compounds to specific Olfactory Receptors (ORs) on the dendrites of Olfactory Receptor Neurons (ORNs) triggers a signal transduction cascade, leading to a behavioral response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Verbenene|C10H14|4080-46-0 [benchchem.com]
- 2. verbenene, 4080-46-0 [thegoodsentscompany.com]
- 3. Verbenene [webbook.nist.gov]
- 4. Verbenene | C10H14 | CID 6427476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. verbenene, CAS No. 4080-46-0 - iChemical [ichemical.com]
- 6. SP-8356, a (1S)-(-)-Verbenone Derivative, Inhibits the Growth and Motility of Liver Cancer Cells by Regulating NF- κ B and ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Verbenene: A Technical Guide to its Chemistry and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13429258#verbenene-cas-number-and-iupac-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com